molecular formula C29H25N3OS2 B15108988 4-methyl-N-[(2Z)-3-(2-phenylethyl)-2-(phenylimino)-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-5-yl]benzamide

4-methyl-N-[(2Z)-3-(2-phenylethyl)-2-(phenylimino)-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-5-yl]benzamide

Cat. No.: B15108988
M. Wt: 495.7 g/mol
InChI Key: UEYNTVLNGPKSKZ-UHFFFAOYSA-N
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Description

4-methyl-N-[(2Z)-3-(2-phenylethyl)-2-(phenylimino)-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-5-yl]benzamide is a complex organic compound that features a thiazole ring, a benzamide group, and various substituents. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[(2Z)-3-(2-phenylethyl)-2-(phenylimino)-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-5-yl]benzamide typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the phenylethyl and phenylimino groups. The final step involves the attachment of the benzamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[(2Z)-3-(2-phenylethyl)-2-(phenylimino)-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring and benzamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

4-methyl-N-[(2Z)-3-(2-phenylethyl)-2-(phenylimino)-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-5-yl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-N-[(2Z)-3-(2-phenylethyl)-2-(phenylimino)-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-5-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are complex and may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2Z)-4-Phenyl-3-(2-phenylethyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide
  • N-[(2Z)-3-Butyl-2-(phenylimino)-4-(2-thienyl)-2,3-dihydro-1,3-thiazol-5-yl]-4-methylbenzamide

Uniqueness

4-methyl-N-[(2Z)-3-(2-phenylethyl)-2-(phenylimino)-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-5-yl]benzamide is unique due to its specific substituents and structural configuration, which confer distinct biological activities and chemical reactivity. Its combination of a thiazole ring with a benzamide group and various substituents makes it a versatile compound for research and development.

Properties

Molecular Formula

C29H25N3OS2

Molecular Weight

495.7 g/mol

IUPAC Name

4-methyl-N-[3-(2-phenylethyl)-2-phenylimino-4-thiophen-2-yl-1,3-thiazol-5-yl]benzamide

InChI

InChI=1S/C29H25N3OS2/c1-21-14-16-23(17-15-21)27(33)31-28-26(25-13-8-20-34-25)32(19-18-22-9-4-2-5-10-22)29(35-28)30-24-11-6-3-7-12-24/h2-17,20H,18-19H2,1H3,(H,31,33)

InChI Key

UEYNTVLNGPKSKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(N(C(=NC3=CC=CC=C3)S2)CCC4=CC=CC=C4)C5=CC=CS5

Origin of Product

United States

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